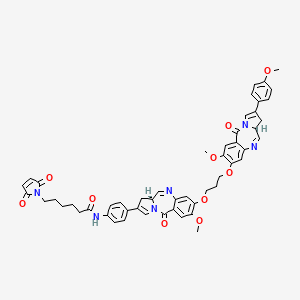
MC-Pbd
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
MC-Pbd compounds can be synthesized through various synthetic routes. One common method involves the use of vanillin as a starting material, which undergoes a series of nine steps to form the pyrrolobenzodiazepine core structure . Key steps in the synthesis include cyclization, cyclocondensation, reductive cyclization, and oxidative cyclization .
Industrial Production Methods
Industrial production of this compound compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Análisis De Reacciones Químicas
Types of Reactions
MC-Pbd compounds undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
MC-Pbd compounds have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their interactions with DNA and proteins.
Medicine: Investigated for their potential as anticancer agents due to their ability to crosslink DNA and induce cell death.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of MC-Pbd compounds involves the formation of covalent bonds with the DNA minor groove, leading to DNA crosslinking. This crosslinking disrupts the normal function of DNA, ultimately resulting in cell death. The primary molecular target is the guanine base in DNA, which forms a covalent bond with the electrophilic N10-C11 imine moiety of the this compound compound .
Comparación Con Compuestos Similares
MC-Pbd compounds are unique due to their potent DNA-crosslinking ability. Similar compounds include:
Anthramycin: A naturally occurring pyrrolobenzodiazepine with similar DNA-binding properties.
Sibiromycin: Another natural pyrrolobenzodiazepine known for its cytotoxic effects.
Tomaymycin: A synthetic pyrrolobenzodiazepine with applications in cancer therapy
This compound compounds stand out due to their higher potency and specificity in targeting DNA, making them promising candidates for therapeutic applications .
Propiedades
Fórmula molecular |
C52H50N6O10 |
|---|---|
Peso molecular |
919.0 g/mol |
Nombre IUPAC |
N-[4-[(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]phenyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C52H50N6O10/c1-64-39-15-11-33(12-16-39)35-23-38-29-54-43-27-47(45(66-3)25-41(43)52(63)58(38)31-35)68-21-7-20-67-46-26-42-40(24-44(46)65-2)51(62)57-30-34(22-37(57)28-53-42)32-9-13-36(14-10-32)55-48(59)8-5-4-6-19-56-49(60)17-18-50(56)61/h9-18,24-31,37-38H,4-8,19-23H2,1-3H3,(H,55,59)/t37-,38-/m0/s1 |
Clave InChI |
MDHXXZBRMXVGRH-UWXQCODUSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)NC(=O)CCCCCN9C(=O)C=CC9=O)OC |
SMILES canónico |
COC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)NC(=O)CCCCCN9C(=O)C=CC9=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



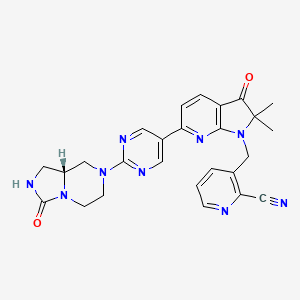


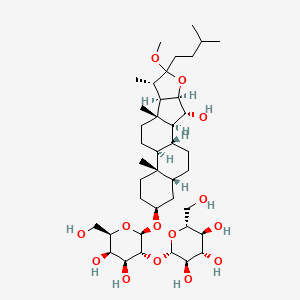
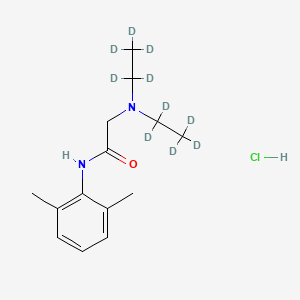
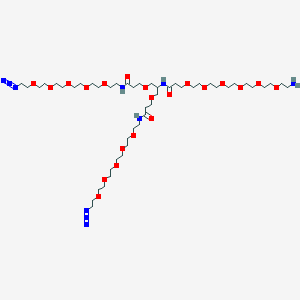

![[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B12422853.png)

![(S)-2-(2-Fluoroethoxy)ethyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B12422861.png)

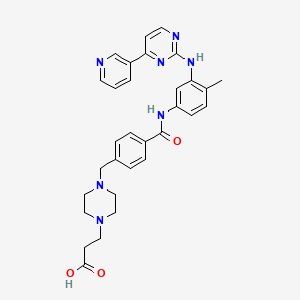
![1-[[4-(propanoylamino)pyrazol-1-yl]methyl]-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12422879.png)
